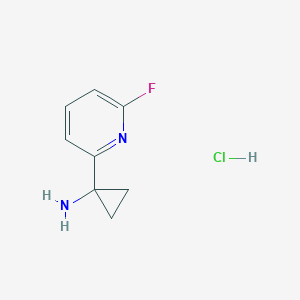![molecular formula C23H20F2O B13434187 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)
1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a chemical compound used in various scientific research applications. It is an intermediate in the synthesis of other compounds, such as fluspirilene and derivatives of Zerumbone, which have potential anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmethanol in the presence of a base to form 4-(phenylmethoxy)benzaldehyde. This intermediate is then reacted with 1-buten-1-ylidene to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In the study of cellular processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves its interaction with specific molecular targets and pathways. For example, its derivatives have shown potential anti-tumor effects by inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
1,1’'-(4-Chlorobutylidene)bis[4-fluorobenzene]: A derivative with potential anti-tumor effects.
Fluspirilene: A compound used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H20F2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)-4-phenylmethoxybut-1-enyl]benzene |
InChI |
InChI=1S/C23H20F2O/c24-21-12-8-19(9-13-21)23(20-10-14-22(25)15-11-20)7-4-16-26-17-18-5-2-1-3-6-18/h1-3,5-15H,4,16-17H2 |
InChI Key |
AMIMWXGMNLHMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


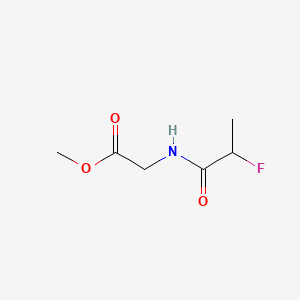

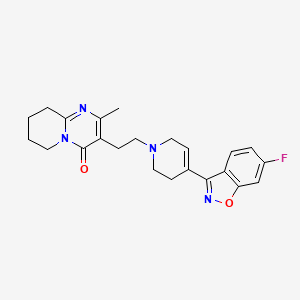
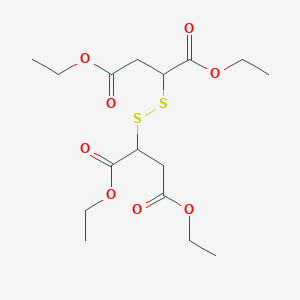

![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
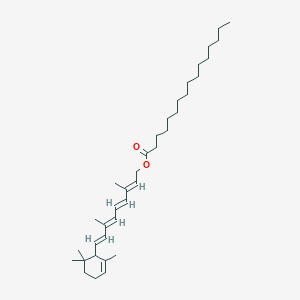

![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
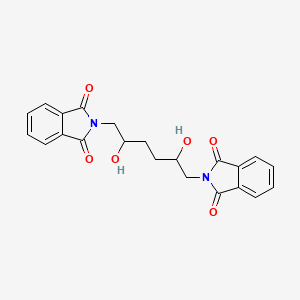
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
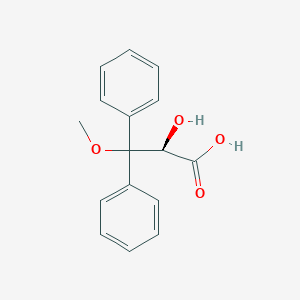
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
